molecular formula C9H11ClN2O B13272718 2-Amino-3-(3-chlorophenyl)propanamide

2-Amino-3-(3-chlorophenyl)propanamide

Cat. No.: B13272718
M. Wt: 198.65 g/mol
InChI Key: CCOBZGZNRZHIPZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide group. It is a derivative of phenylalanine and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chlorophenyl)propanamide typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which is subsequently reacted with acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of this compound.

Scientific Research Applications

2-Amino-3-(3-chlorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanamide
  • 2-Amino-3-(4-chlorophenyl)propanamide
  • 2-Amino-3-(3-bromophenyl)propanamide

Uniqueness

2-Amino-3-(3-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-3-(3-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

CCOBZGZNRZHIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)N)N

Origin of Product

United States

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